![molecular formula C33H57N4O6P B12297373 (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un éster de ácido fosfórico unido a una amida de ácido graso de cadena larga y un grupo fenil sustituido con piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) generalmente involucra múltiples pasos. El proceso comienza con la preparación de la amida de ácido graso, seguida de la introducción del grupo éster de ácido fosfórico. El paso final implica la adición del grupo fenil sustituido con piridina. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran una calidad consistente y escalabilidad. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Los grupos éster y amida pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, la presión y la elección del solvente, se optimizan en función del resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Investigado por su posible papel en la señalización celular y las interacciones de membrana.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de (S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad e influyendo en los procesos celulares. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 9-octadecenoico (Z)-, éster 2,3-dihidroxipropílico
- Ácido 9-octadecinóico
- Ácido 9-octadecenoico (Z)-, éster octadecilo
Unicidad
(S)-Éster mono-{2-octadecil-9-enoylamino-3-[4-(piridin-2-ilmetoxí)-fenil]-propil} del ácido fosfórico (sal de amonio) es único debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad le permite interactuar con sistemas biológicos y ambientes químicos de formas en que los compuestos similares no pueden, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C33H57N4O6P |
|---|---|
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
diazanium;[2-[[(E)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate |
InChI |
InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9+;; |
Clave InChI |
LJGDSLPLEQGNPI-TTWKNDKESA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



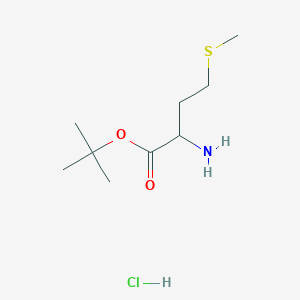
![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)
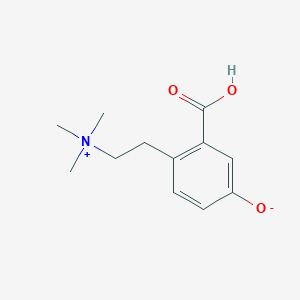
![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
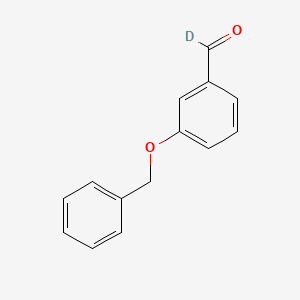
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
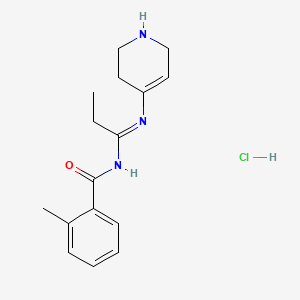
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
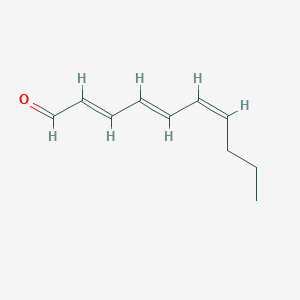
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
